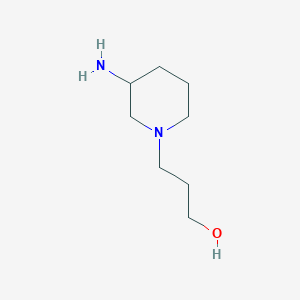

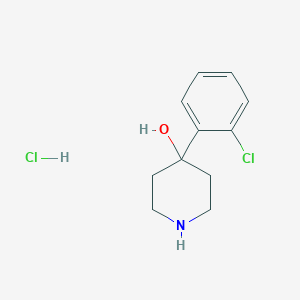

3-(3-氨基哌啶-1-基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(3-Aminopiperidin-1-yl)propan-1-ol is a chemical of interest in the field of organic chemistry and materials science. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

Paper describes a synthetic strategy for creating poly(ether imine) dendrimers with a nitrogen core originating from 3-amino-propan-1-ol. A trifunctional monomer, 3-[bis-(3-hydroxypropyl)amino]propan-1-ol, is used in a divergent synthesis approach to produce dendrimers up to the third generation. This method allows for the addition of various functional groups such as alcohol, amine, nitrile, ester, or carboxylic acid at the dendrimer peripheries. Although this paper does not directly address the synthesis of 3-(3-Aminopiperidin-1-yl)propan-1-ol, the techniques and strategies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Aminopiperidin-1-yl)propan-1-ol can be characterized using various techniques. For instance, paper utilizes Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction techniques to characterize a synthesized compound. These methods could be applied to determine the molecular structure of 3-(3-Aminopiperidin-1-yl)propan-1-ol, providing insights into its crystalline form, electronic properties, and potential interactions with other molecules such as DNA.

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of 3-(3-Aminopiperidin-1-yl)propan-1-ol, paper does explore the interaction between a synthesized compound and double-stranded DNA (dsDNA), which involves minor groove binding and potential partial intercalation. This suggests that 3-(3-Aminopiperidin-1-yl)propan-1-ol could also interact with biological molecules, and such interactions could be studied using similar techniques like electronic absorption titration, thermal denaturation measurement, and viscosity techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(3-Aminopiperidin-1-yl)propan-1-ol can be deduced from studies such as those described in paper , where a method for determining 3-Amino-1-Propanal in a reaction system by Gas Chromatography (GC) is established. This method, characterized by high recovery and low standard deviation, indicates the precision with which the physical and chemical properties of related compounds can be measured. Although not directly applicable, the principles of this method could be used to analyze the properties of 3-(3-Aminopiperidin-1-yl)propan-1-ol.

科学研究应用

药物开发中的安全结构修改

对与3-(3-氨基哌啶-1-基)丙醇结构相关的化合物的研究,如3-甲氧基-2-氨基吡啶化合物,显示它们作为致癌激酶抑制剂的潜力。然而,它们易于形成活性代谢物,存在显著的安全风险,包括致突变性和药物相互作用。已经探索了旨在最小化这些活性代谢物形成的结构修改,以减轻这些风险,在药物开发中增强这些化合物的安全性(Palmer et al., 2012)。

分子识别和异构体区分

该化合物的结构类似物,反式-3(4)-氨基哌啶-4(3)-醇,在假迪斯坦胺等药物的合成中至关重要。由于它们具有不同的酶抑制特性,需要对异构体进行精确识别和区分。质谱法被提议作为一种比传统的核磁共振光谱法更简单的方法,后者可能复杂且需要先进的知识和经验(Mazur et al., 2017)。

抗癌和激酶抑制活性

3-(N-烷基-N-苯基氨基)丙醇衍生物,与3-(3-氨基哌啶-1-基)丙醇结构相似,已被合成并评估其对Src激酶的抑制活性以及对人类乳腺癌细胞的抗癌活性。研究表明,特定的结构修改可以显著影响这些化合物的抑制效力和抗癌活性(Sharma et al., 2010)。

铑催化的不对称氢化反应

对N-(1-苄基哌啶-3-基)-烯酰胺的铑催化不对称氢化反应已被研究为一种有效的方法,用于获得有价值的对映富集的3-氨基哌啶衍生物。这些衍生物是许多天然产物和药物中的重要结构单元。该方法提供了一种原子经济的途径,以高产率和对映过量合成这些化合物(Royal et al., 2016)。

树枝状聚合物的合成和生物评价

基于3-氨基-丙醇的聚(醚亚胺)树枝状聚合物已被合成并评估其细胞毒性。这些树枝状聚合物以其多功能阳离子性质而闻名,具有在药物和基因传递中的潜在应用。它们的无毒性表明它们适用于生物研究和可能的医学应用(Krishna et al., 2005)。

安全和危害

The safety information available indicates that “3-(3-Aminopiperidin-1-yl)propan-1-ol” has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

属性

IUPAC Name |

3-(3-aminopiperidin-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-8-3-1-4-10(7-8)5-2-6-11/h8,11H,1-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBJZBHYYZREFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopiperidin-1-yl)propan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

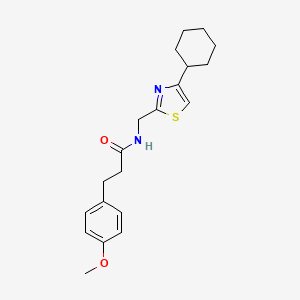

![butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2500418.png)

![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)

![Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2500431.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)

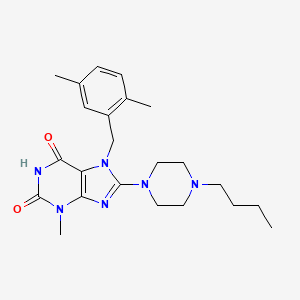

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)